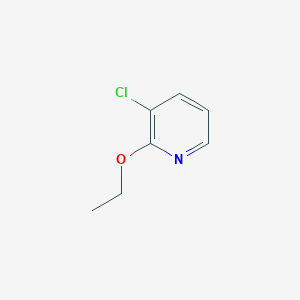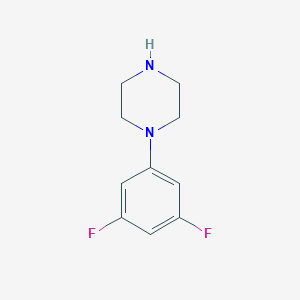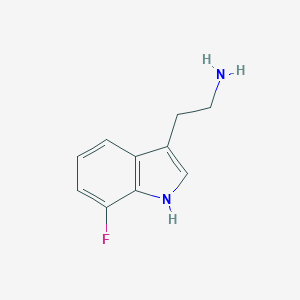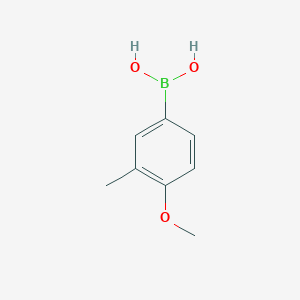
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
概要
説明
Synthesis Analysis
The synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, an intermediate of antiobesity agent rimonabant, involves a sequence starting from p-chloropropiophenone. This process includes enamination to yield 4-[(Z)-1-(4-chlorophenyl)propenyl]morpholine, followed by condensation with chlorooxalic acid ethyl ester, resulting in a 66% crude yield (Hao Zhi-hui).
Molecular Structure Analysis
The molecular structure of derivatives of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate has been extensively analyzed through various spectroscopic methods and crystallography. These analyses include X-ray diffraction studies, which confirm the crystal and molecular structure of these compounds, exhibiting specific conformations and stabilizations through hydrogen bonds and π-π interactions, contributing to their structural stability and reactivity (Kumar et al., 2016; Achutha et al., 2017).
Chemical Reactions and Properties
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate participates in various chemical reactions, including Knoevenagel condensation and reactions with diethyl malonate, methyl cyanoacetate, and malononitrile, leading to the formation of complex molecules. These reactions are significant for the synthesis of cyclic peroxides and dienes, showcasing the compound's versatility in organic synthesis (Kato et al., 1978; Qian et al., 1992).
科学的研究の応用
Synthesis and Application as an Intermediate : It serves as an intermediate in synthesizing antiobesity agent rimonabant (Hao Zhi-hui, 2007).
Use in Stereoselective Synthesis : It undergoes a stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives, which are valuable for producing highly electron-deficient 1,3-dienes (I. Yavari & A. Samzadeh‐Kermani, 1998).
Role in Synthesizing Pyrazole Derivatives : This compound has been used in the synthesis of pyrazole derivatives with potential pharmacological importance, characterized by structural stability and antimicrobial activities (D. Achutha et al., 2017).
Facilitation of Cyclic Peroxides Formation : It participates in reactions to form cyclic peroxides in the presence of Mn(OAc)2 and molecular oxygen, contributing to organic synthesis research (Chang-Yi Qian et al., 1992).
Bioactivity and Antioxidant Properties : This compound has been synthesized and evaluated for its antioxidant susceptibilities through various methods, highlighting its potential in medicinal chemistry (S. Naveen et al., 2021).
Biosynthesis in Drug Production : It is a precursor in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, used for producing chiral drugs like statins (Q. Ye, P. Ouyang, Hanjie Ying, 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)8(2)11(15)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGPJEWLCBNHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407817 | |
| Record name | ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169544-41-6 | |
| Record name | ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)


![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)


![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)